molecular formula C18H22N2O3S B2987706 7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide CAS No. 1705434-53-2

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2987706
CAS No.: 1705434-53-2
M. Wt: 346.45
InChI Key: PCFXRQHHQHYVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a furan ring, and a methoxybenzyl group

Mechanism of Action

Target of Action

The compound is related to extended flavonoids , which are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures.

Mode of Action

Given its potential relation to extended flavonoids , it may interact with its targets in a similar manner. Flavonoids are known to modulate the activity of their targets through various mechanisms, such as direct binding or modulation of gene expression.

Biochemical Pathways

Flavonoids are known to influence multiple biochemical pathways, including those involved in inflammation, oxidation, and cell signaling .

Result of Action

Flavonoids are known to exert a wide range of effects at the molecular and cellular levels, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the furan and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    7-(furan-2-yl)-N-(4-methoxybenzyl)-1,4-thiazepane-4-carboxamide: shares similarities with other thiazepane derivatives and furan-containing compounds.

    Thiazepane derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Furan-containing compounds: Known for their aromaticity and potential biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-4-14(5-7-15)13-19-18(21)20-9-8-17(24-12-10-20)16-3-2-11-23-16/h2-7,11,17H,8-10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFXRQHHQHYVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.